N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 850903-37-6
VCID: VC4811301
InChI: InChI=1S/C19H20N4O4S2/c1-12(24)23-9-8-15-16(10-20)19(28-17(15)11-23)21-18(25)13-4-6-14(7-5-13)29(26,27)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C19H20N4O4S2
Molecular Weight: 432.51

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 850903-37-6

VCID: VC4811301

Molecular Formula: C19H20N4O4S2

Molecular Weight: 432.51

* For research use only. Not for human or veterinary use.

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide - 850903-37-6

Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound belonging to the thienopyridine class. Its unique structure combines a thieno[2,3-c]pyridine core with various functional groups including an acetyl group and a sulfamoyl moiety. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of oncology and inflammation.

Synthesis and Preparation Methods

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step reactions. Common methods include:

  • Formation of the Thieno[2,3-c]pyridine Core: This may involve cyclization reactions starting from suitable precursors.

  • Introduction of Functional Groups: The acetyl and cyano groups can be introduced through acylation and nitrilation reactions respectively.

  • Sulfamoylation: The final step often involves the introduction of the dimethylsulfamoyl group via reaction with appropriate sulfamoyl chlorides.

Mechanism of Action

The compound primarily acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The mechanism includes:

  • Inhibition of Kinase Activity: This leads to alterations in cellular signaling pathways associated with stress responses and apoptosis.

  • Cell Cycle Impact: Research indicates a significant accumulation of cells in the G2/M phase of the cell cycle upon treatment with this compound, suggesting its potential role in cancer therapy by inducing cell cycle arrest.

Anticancer Activity

Research has shown that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibits promising anticancer properties:

  • Cell Line Studies: In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation: It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 in vitro.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamideC₁₈H₁₈N₄O₂SJNK inhibition, anticancer activity
N-(6-acetyl-3-cyano-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamideC₁₈H₁₈N₄O₂SSimilar thienopyridine core; different functional groups
CAS No. 850903-37-6
Product Name N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Molecular Formula C19H20N4O4S2
Molecular Weight 432.51
IUPAC Name N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C19H20N4O4S2/c1-12(24)23-9-8-15-16(10-20)19(28-17(15)11-23)21-18(25)13-4-6-14(7-5-13)29(26,27)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25)
Standard InChIKey CUOLFAOOOSXPMO-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Solubility not available
PubChem Compound 4184537
Last Modified Aug 17 2023

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432.5157 g/mol